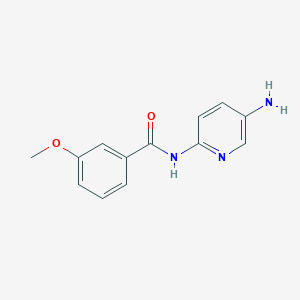

N-(5-aminopyridin-2-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-アミノピリジン-2-イル)-3-メトキシベンズアミドは、ピリジン誘導体のクラスに属する化合物です。これらの化合物は、その重要な生物学的および治療的価値で知られています。その構造中にピリジンとベンズアミドの両方の部分が存在するため、特に医薬品化学において、さまざまな科学研究の興味深い対象となっています。

準備方法

合成経路と反応条件: N-(5-アミノピリジン-2-イル)-3-メトキシベンズアミドの合成は、5-アミノピリジンと3-メトキシベンゾイルクロリドのカップリングを含む一連の反応によって達成できます。反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 反応条件は一般的に穏やかで、高温は必要ありません .

工業的生産方法: この化合物の工業的生産には、連続フロー合成などのよりスケーラブルな方法が含まれる場合があります。この方法は、反応条件をより適切に制御でき、大規模生産に適しています。 自動化システムの使用により、化合物の再現性と収率も向上します .

化学反応の分析

反応の種類: N-(5-アミノピリジン-2-イル)-3-メトキシベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: アミノ基は酸化されてニトロ誘導体を形成する可能性があります。

還元: この化合物は還元されて対応するアミンを形成する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、ニトロ誘導体、第一アミン、およびさまざまな置換ベンズアミドが含まれます .

4. 科学研究における用途

N-(5-アミノピリジン-2-イル)-3-メトキシベンズアミドは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: 特に新薬の開発において、その潜在的な治療効果が調査されています。

科学的研究の応用

N-(5-aminopyridin-2-yl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

作用機序

N-(5-アミノピリジン-2-イル)-3-メトキシベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途や研究対象の生物系によって異なる場合があります .

類似化合物:

N-(ピリジン-2-イル)アミド: これらの化合物は、類似のピリジン部分を共有し、その薬効について研究されてきました。

3-メトキシベンズアミド: メトキシベンズアミド構造を持つ化合物は、その生物活性でも知られています.

独自性: N-(5-アミノピリジン-2-イル)-3-メトキシベンズアミドは、5-アミノピリジンと3-メトキシベンズアミドの部分の組み合わせによって独特です。 この独特の構造は、その独特の生物活性に貢献し、さまざまな科学的研究にとって貴重な化合物となっています .

類似化合物との比較

N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal properties.

3-methoxybenzamides: Compounds with a methoxybenzamide structure are also known for their biological activities.

Uniqueness: N-(5-aminopyridin-2-yl)-3-methoxybenzamide is unique due to the combination of the 5-aminopyridine and 3-methoxybenzamide moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific studies .

生物活性

N-(5-aminopyridin-2-yl)-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with an amino group and a methoxybenzamide moiety. Its molecular formula is C12H12N2O2, and it has a molecular weight of approximately 220.24 g/mol. The presence of the amino and methoxy functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can alter the activity of these targets, leading to various biological effects. The exact pathways may vary depending on the specific biological system being studied.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

- Antibacterial Activity : Compounds with similar structures have shown selective antibacterial properties, particularly against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds range from 8 μM to 32 μM .

- Kinase Inhibition : Similar compounds have demonstrated significant inhibitory effects on various kinases involved in cancer progression, such as Aurora A and AKT2. These kinases play critical roles in cell proliferation and survival, making them important targets for cancer therapy .

Case Studies and Experimental Data

- Antibacterial Studies : In studies assessing the antibacterial efficacy of methoxybenzamide derivatives, this compound exhibited notable activity against selected bacterial strains. For instance, derivatives with similar methoxy substitutions have been shown to inhibit bacterial growth effectively .

- Kinase Inhibition Profiles : A study profiling various derivatives indicated that compounds structurally related to this compound could inhibit Aurora A kinase with high efficacy (up to 77% inhibition at 100 μM) while displaying selectivity against other kinases .

Comparative Analysis of Related Compounds

| Compound Name | Position of Amino Group | Biological Activity |

|---|---|---|

| This compound | 5 | Potential inhibitor of Aurora A and AKT2 |

| N-(6-amino-pyridin-3-yl)-4-methoxybenzamide | 6 | Inhibitor of Aurora A |

| N-(6-amino-pyridin-2-yl)-4-methoxybenzamide | 6 | Varies based on structural changes |

| N-(3-amino-pyridin-2-yl)-4-methoxybenzamide | 3 | Potentially different kinase targets |

This table highlights the varying biological activities associated with different positional isomers of aminopyridinyl-methoxybenzamides, emphasizing the significance of structural variations in determining their pharmacological profiles.

特性

分子式 |

C13H13N3O2 |

|---|---|

分子量 |

243.26 g/mol |

IUPAC名 |

N-(5-aminopyridin-2-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C13H13N3O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17) |

InChIキー |

MGSAIHIUXACUTD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。